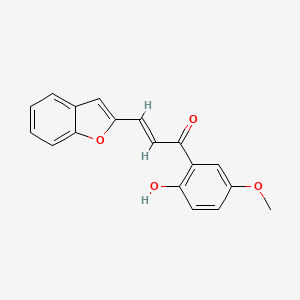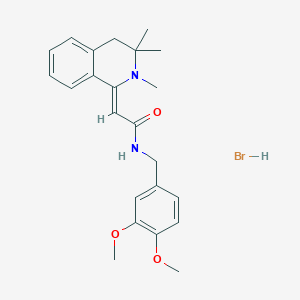![molecular formula C19H22N2O3 B5363177 N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)
N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A exerts its therapeutic effects by activating the nuclear receptor peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that regulates gene expression involved in various cellular processes such as inflammation, glucose metabolism, and lipid metabolism. Activation of PPARγ by this compound A leads to the modulation of these cellular processes, resulting in the observed therapeutic effects.
Biochemical and Physiological Effects:
This compound A has been shown to exert various biochemical and physiological effects. In cancer research, this compound A has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In metabolic disorder research, this compound A has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, this compound A also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Its therapeutic effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for the study of N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A. In cancer research, further studies are needed to determine the efficacy of this compound A in vivo and its potential use in combination with other cancer therapies. In inflammation research, further studies are needed to determine the optimal dose and treatment duration of this compound A. In metabolic disorder research, further studies are needed to determine the effects of this compound A on other metabolic parameters such as blood pressure and cholesterol levels. Additionally, the potential use of this compound A in other therapeutic areas such as neurodegenerative diseases and autoimmune disorders should also be explored.
Métodos De Síntesis
N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A is synthesized by reacting 4-isopropylphenol with acetic anhydride to form 4-isopropylphenoxyacetic acid, which is then converted to the corresponding acid chloride. This acid chloride is reacted with 4-methylbenzenecarboximidamide to form this compound A.
Aplicaciones Científicas De Investigación
N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide A has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and metabolic disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, this compound A has been shown to reduce inflammation and oxidative stress. In metabolic disorder research, this compound A has been shown to improve glucose tolerance and insulin sensitivity.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)15-8-10-17(11-9-15)23-12-18(22)24-21-19(20)16-6-4-14(3)5-7-16/h4-11,13H,12H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAMOTDVVKJMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)C(C)C)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)
![3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)


![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363191.png)
![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)
![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)